4-(Butylsulfanyl)pyridine-2,6-diamine
Description
4-(Butylsulfanyl)pyridine-2,6-diamine is a pyridine derivative featuring a diamine substitution at the 2- and 6-positions and a butylsulfanyl (-S-C₄H₉) group at the 4-position. While direct studies on this compound are sparse in the provided evidence, its structural analogs offer insights into its behavior.
Properties
CAS No. |
18960-91-3 |
|---|---|
Molecular Formula |
C9H15N3S |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
4-butylsulfanylpyridine-2,6-diamine |
InChI |
InChI=1S/C9H15N3S/c1-2-3-4-13-7-5-8(10)12-9(11)6-7/h5-6H,2-4H2,1H3,(H4,10,11,12) |
InChI Key |
ZWFGEMIQVRPUAW-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC(=NC(=C1)N)N |
Canonical SMILES |
CCCCSC1=CC(=NC(=C1)N)N |
Other CAS No. |
18960-91-3 |
Synonyms |
Pyridine, 2,6-diamino-4-(butylthio)- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Fluorinated Derivatives : Fluorinated analogs, such as 3-fluoro-4-(trifluoromethyl)pyridine-2,6-diamine (CAS 737000-87-2), exhibit enhanced electronic withdrawal due to fluorine substituents. This contrasts with the electron-donating butylsulfanyl group in the target compound, which may reduce electrophilicity at the pyridine ring .
- The butylsulfanyl group may sterically or electronically stabilize the core structure against such degradation.
Data Tables
Table 1: Structural Analogs of Pyridine-2,6-diamine Derivatives
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